(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol
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Overview
Description
(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol is a chemical compound with the molecular formula C13H23NOSi. It is characterized by the presence of an amino group, a tert-butyldimethylsilyl-protected hydroxyl group, and a phenyl ring. This compound is often used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the amino group results in an amine .
Scientific Research Applications
(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyldimethylsilyl group provides steric protection and stability. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Similar structure but with an aniline group instead of a hydroxyl group.
(4-((tert-Butyldimethylsilyl)oxy)methyl)phenol: Similar structure but with a phenol group instead of an amino group.
Uniqueness
(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol is unique due to the presence of both an amino group and a tert-butyldimethylsilyl-protected hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C14H25NO2Si |
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Molecular Weight |
267.44 g/mol |
IUPAC Name |
[4-amino-3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol |
InChI |
InChI=1S/C14H25NO2Si/c1-14(2,3)18(4,5)17-10-12-8-11(9-16)6-7-13(12)15/h6-8,16H,9-10,15H2,1-5H3 |
InChI Key |
FVXZJKYYQGXNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)CO)N |
Origin of Product |
United States |
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